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molecular formula C11H20O3 B8584767 (2-Ethyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol CAS No. 88664-43-1

(2-Ethyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol

Cat. No. B8584767
M. Wt: 200.27 g/mol
InChI Key: RMWKBSFMVYQXOE-UHFFFAOYSA-N
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Patent
US04410354

Procedure details

To a stirred solution of 16.52 g of tetrahydro-4-(3-methylenepentyl)-2H-pyran-4-ol in 100 ml of methylene chloride under nitrogen was added portionwise 15.32 g of peracetic acid (with 0.40 g of anhydrous sodium acetate added). The reaction mixture was refluxed for 1 hour, allowed to set for 4 hours, diluted with 150 ml of methylene chloride, washed successively with water, twice with 25% potassium carbonate, and saturated sodium chloride, dried and filtered. The resulting solution was stripped to yield 12.42 g of the desired product as a pale yellow liquid.
Quantity
16.52 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
15.32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([CH2:12][CH3:13])[CH2:3][CH2:4][C:5]1([OH:11])[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1.C(OO)(=[O:16])C>C(Cl)Cl>[CH2:12]([C:2]1([CH2:1][OH:16])[CH2:3][CH2:4][C:5]2([CH2:6][CH2:7][O:8][CH2:9][CH2:10]2)[O:11]1)[CH3:13]

Inputs

Step One
Name
Quantity
16.52 g
Type
reactant
Smiles
C=C(CCC1(CCOCC1)O)CC
Name
peracetic acid
Quantity
15.32 g
Type
reactant
Smiles
C(C)(=O)OO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed successively with water, twice with 25% potassium carbonate, and saturated sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)C1(OC2(CC1)CCOCC2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 12.42 g
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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